4,4'-Divinyl-2,2'-bipyridine

Electropolymerization Ruthenium Complexes Modified Electrodes

4,4′-Divinyl-2,2′-bipyridine (4,4′-dvbpy; CAS 89919-15-3; C₁₄H₁₂N₂; MW 208.26 g/mol) is a disubstituted bipyridine ligand bearing polymerizable vinyl groups at the 4 and 4′ positions of the pyridine rings. The compound serves as a bidentate chelating ligand for transition metals while enabling covalent incorporation into polymeric matrices, electropolymerized films, and coordination polymers.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B8252709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Divinyl-2,2'-bipyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C
InChIInChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2
InChIKeyRCMFFWBJSTXNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Divinyl-2,2'-bipyridine: CAS 89919-15-3 for Polymerizable Bipyridine Ligands


4,4′-Divinyl-2,2′-bipyridine (4,4′-dvbpy; CAS 89919-15-3; C₁₄H₁₂N₂; MW 208.26 g/mol) is a disubstituted bipyridine ligand bearing polymerizable vinyl groups at the 4 and 4′ positions of the pyridine rings [1]. The compound serves as a bidentate chelating ligand for transition metals while enabling covalent incorporation into polymeric matrices, electropolymerized films, and coordination polymers [2].

Bidentate chelating ligand for transition metals
Vinyl groups at 4,4′ for covalent polymerization
Dual functionality: metal binding + matrix incorporation

Why 4,4'-Divinyl-2,2'-bipyridine Cannot Be Replaced by Common Bipyridine Analogs


Generic substitution with unsubstituted 2,2′-bipyridine (bpy) or non-polymerizable 4,4′-dimethyl-2,2′-bipyridine (dmbpy) fails because 4,4′-dvbpy provides the dual functionality of metal chelation plus vinyl-mediated polymerization [1]. Positional isomerism also critically alters reactivity: while 5,5′-divinyl-2,2′-bipyridine (5,5′-dvbpy) undergoes reductive electropolymerization to yield stable, adherent films, the 4,4′-dvbpy analog does not polymerize under identical conditions [2]. Thus, selecting the appropriate vinyl-substituted bipyridine isomer is essential for achieving desired material properties.

Non-polymerizable analogs Lack vinyl groups for covalent incorporation; metal chelation alone is insufficient.
Positional isomer mismatch 5,5′-dvbpy polymerizes under reductive electropolymerization where 4,4′-dvbpy fails; substitution may shift film-forming properties.

Quantitative Evidence for 4,4'-Divinyl-2,2'-bipyridine in Polymerizable Ligand Applications


Reductive Electropolymerization Failure of 4,4′-dvbpy Complexes vs. 5,5′-dvbpy Analogs

The ruthenium complex [Ru(4,4′-dvbpy)(bpy)₂]²⁺ does not undergo reductive electropolymerization, whereas the corresponding 5,5′-dvbpy complex [Ru(5,5′-dvbpy)(bpy)₂]²⁺ polymerizes successfully under identical conditions to produce stable, adherent films with well-defined redox processes [1]. This stark difference arises from the para- vs. meta-like positioning of the vinyl groups relative to the chelating nitrogen atoms, which critically alters the electronic communication required for polymerization.

Electropolymerization outcome
Head-to-head
4,4′-dvbpy complex: No polymerization; 5,5′-dvbpy complex: Forms stable adherent film
Supports isomer-selective material design
Reductive electropolymerization conditions; isomer positioning critical
Electropolymerization Ruthenium Complexes Modified Electrodes

Aggregation-Induced Emission (AIE) Activity in Pt(II) Complexes with 4,4′-dvbpy Ligand

In Pt(II) complexes bearing the 4,4′-dvbpy ligand, Pt(DiVbpy)(C≡CC₆H₄Et-4)₂ (Complex 1) exhibits weak AIE activity, whereas the Ag⁺-containing heteronuclear complex Ag[Pt(DiVbpy)(C≡CC₆H₄Et-4)₂]NO₃ (Complex 3) displays superior AIE activity with stronger luminescence in CH₂Cl₂ solution [1]. Complex 2 ({Ag[Pt(DiVbpy)(C≡CC₆H₄Et-4)₂]₂}NO₃) shows weak luminescence and lacks AIE activity, demonstrating that the stoichiometry and Ag⁺ coordination mode critically modulate AIE behavior.

AIE activity in Pt(II) complexes
Head-to-head
Complex 3 (Ag⁺-containing): Reported higher AIE activity; Complex 1: Weak AIE; Complex 2: No AIE
Ag⁺ coordination tunes AIE response
CH₂Cl₂ solution; stoichiometry-dependent behavior
Aggregation-Induced Emission Platinum Complexes Luminescent Probes

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling with Potassium Vinyltrifluoroborate

A practical Suzuki-Miyaura cross-coupling method using potassium vinyltrifluoroborate with bromopolypyridines provides 4,4′-dvbpy in moderate to good yields, enabling simple and scalable synthesis compared to earlier multi-step routes that yielded only 12% overall yield [1][2]. This method also produces other vinyl-substituted polypyridines such as 5,5′-dvbpy and 4′-vinyl-2,2′:6′,2″-terpyridine, establishing a unified synthetic platform.

Synthetic yield improvement
Cross-study
Reported yield improvement: from 12% overall (multistep) to moderate/good (Suzuki-Miyaura)
Enables scalable procurement
Suzuki-Miyaura with potassium vinyltrifluoroborate
Synthetic Methodology Cross-Coupling Vinyl-Substituted Polypyridines

Optimal Use Cases for 4,4'-Divinyl-2,2'-bipyridine Based on Quantitative Evidence


Negative Control or Reference Ligand in Electropolymerization Studies

Use 4,4′-dvbpy complexes as a negative control when investigating reductive electropolymerization of vinyl-substituted bipyridine complexes, given the documented failure of [Ru(4,4′-dvbpy)(bpy)₂]²⁺ to polymerize while 5,5′-dvbpy analogs readily form films [4].

Tunable AIE-Active Ligand for Luminescent Metal Complexes

Employ 4,4′-dvbpy as a ligand in Pt(II) bis(σ-acetylide) complexes to access aggregation-induced emission (AIE) behavior, with the ability to modulate AIE activity via Ag⁺ coordination, enabling development of 'turn-on' luminescent probes for Ag⁺ detection [4].

Polymerizable Building Block for Covalent Incorporation into Polymeric Matrices

Utilize 4,4′-dvbpy as a polymerizable bidentate ligand for covalent incorporation into coordination polymers and metal-organic frameworks (MOFs) via radical or other non-electrochemical polymerization methods, leveraging the vinyl groups for covalent attachment while retaining metal-binding capability [4].

Synthetic Intermediate for Functionalized Bipyridine Derivatives

Use 4,4′-dvbpy as a versatile intermediate for further functionalization via vinyl group chemistry (e.g., thiol-ene click reactions, cross-metathesis) to generate tailored bipyridine ligands for specialized catalysis, sensing, or materials applications [4].

Application
Selection Property
Validation Focus
Electropolymerization control experiments
Vinyl isomer identity
Polymerization outcome under reductive conditions
Luminescent metal complex design
AIE response to Ag⁺ coordination
Luminescence modulation assessment
Coordination polymer building block
Covalent vinyl functionality
Covalent incorporation integrity
Ligand derivatization intermediate
Vinyl group reactivity potential
Derivatization yield and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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